N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide
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Overview
Description
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide is a complex organic compound that features a combination of bromine, hydroxyl, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and thiophene-2-sulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the bromine and hydroxyl groups may contribute to the compound’s binding affinity and specificity for certain proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
- IRE1 Inhibitor I, STF-083010
Uniqueness
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10BrNO4S2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(NZ)-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10BrNO4S2/c1-18-10-6-8(5-9(13)12(10)15)7-14-20(16,17)11-3-2-4-19-11/h2-7,15H,1H3/b14-7- |
InChI Key |
OJOAFWPAYNAGSH-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\S(=O)(=O)C2=CC=CS2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NS(=O)(=O)C2=CC=CS2)Br)O |
Origin of Product |
United States |
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